molecular formula C8H9Cl2N B129390 (R)-1-(3,4-dichlorophenyl)ethanamine CAS No. 150520-10-8

(R)-1-(3,4-dichlorophenyl)ethanamine

Cat. No.: B129390
CAS No.: 150520-10-8
M. Wt: 190.07 g/mol
InChI Key: UJUFOUVXOUYYRG-RXMQYKEDSA-N
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Description

(R)-1-(3,4-Dichlorophenyl)ethanamine is a chiral amine derivative featuring a 3,4-dichlorophenyl group attached to an ethanamine backbone. Its molecular formula is C₈H₉Cl₂N, with a molecular weight of 190.07 g/mol (exact mass: 189.008 g/mol). The compound is available in purities up to 95% and quantities ranging from 100 mg to 5 g . Its hydrochloride salt form, this compound hydrochloride (CAS: 1212307-96-4), is also commercially available, often used as a pharmaceutical intermediate . The stereochemistry of the R-configuration plays a critical role in its biological interactions, particularly in receptor binding and selectivity.

Properties

IUPAC Name

(1R)-1-(3,4-dichlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUFOUVXOUYYRG-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355188
Record name (R)-1-(3,4-dichlorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150520-10-8
Record name (R)-1-(3,4-dichlorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(R)-1-(3,4-Dichlorophenyl)ethanamine, also known as (R)-3,4-dichloroamphetamine, is a chiral compound that has garnered attention for its potential biological activities. This article reviews the compound's mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables summarizing key findings.

  • Molecular Formula : C₉H₁₃Cl₂N
  • Molecular Weight : 188.12 g/mol
  • Chirality : The compound exists in an R-enantiomer form, influencing its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly serotonin and dopamine pathways. It is believed to act as both an agonist and antagonist at various receptor sites, modulating neurotransmitter release and uptake. This dual action may contribute to its effects on mood and behavior.

1. Neurotransmitter Modulation

Research indicates that this compound influences neurotransmitter levels in the brain. Specifically, it is involved in the modulation of serotonin and dopamine receptors, which are critical for mood regulation and cognitive functions .

2. Antidepressant Activity

Studies have shown that this compound exhibits antidepressant-like effects in animal models. The mechanism involves enhancing serotonergic transmission, which is crucial for alleviating depressive symptoms. In one study, the compound demonstrated significant reductions in immobility time in the forced swim test compared to control groups .

3. Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Notably, it exhibited selective cytotoxicity against certain cancer types, with IC50 values indicating effective inhibition of cell proliferation .

Cell LineIC50 (µM)Reference
MCF-712.41
HepG29.71
HCT-1162.29

Case Study 1: Antidepressant Effects

A study published in Psychopharmacology explored the antidepressant properties of this compound in rodent models. The results indicated a significant decrease in depressive-like behaviors after administration of the compound over a two-week period. Behavioral assays showed enhanced locomotor activity and reduced despair behaviors .

Case Study 2: Anticancer Activity

Another investigation focused on the compound's anticancer properties against breast cancer cell lines (MCF-7). The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability and induced apoptosis through activation of caspase pathways .

Safety and Toxicology

While promising results have been observed regarding its therapeutic potential, safety assessments are crucial. Toxicological studies indicate that high doses may lead to neurotoxicity; therefore, careful dosage regulation is advised during therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

(R)-1-(3,4-dichlorophenyl)ethanamine is explored for its potential therapeutic applications:

  • Neurotransmitter Modulation : It has been studied for its interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests potential applications in treating mood disorders and other psychiatric conditions .
  • Receptor Targeting : The compound may act as a ligand for various receptors, making it relevant in drug discovery efforts aimed at developing new pharmacological agents .

Neuropharmacology

Research indicates that this compound may influence neurodegenerative processes:

  • Sigma-1 Receptor Interaction : Studies have shown that compounds interacting with sigma-1 receptors can promote neuroprotection and recovery in models of stroke and neurodegenerative diseases . For instance, selective sigma-1 agonists have demonstrated improved neurological function post-stroke when administered after the injury .
  • Potential for Treating Neurodegenerative Diseases : The compound's mechanism of action suggests it could be beneficial in conditions like Alzheimer's disease or Parkinson's disease by enhancing synaptic connectivity and functional recovery .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block:

  • Synthesis of Complex Molecules : It is utilized in the synthesis of more complex organic compounds due to its unique structural characteristics . This includes the development of agrochemicals and pharmaceutical intermediates.
  • Bioactive Molecule Development : Its aromatic amine structure allows it to participate in various chemical reactions typical for amines, leading to the formation of secondary and tertiary amines that have biological significance .

Case Study 1: Neuroprotective Effects

A study investigated the effects of sigma-1 receptor agonists on recovery following middle cerebral artery occlusion (MCAO). The administration of such agonists improved sensorimotor function significantly compared to control groups. This highlights the potential application of this compound derivatives in neuroprotection .

Case Study 2: Mood Disorder Treatment

Research on similar compounds indicates that they can enhance neurotransmitter availability through reuptake inhibition mechanisms. This suggests that this compound could be explored further for its antidepressant properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

(R)-1-(3,4-Difluorophenyl)ethanamine
  • Molecular Formula : C₈H₉F₂N
  • Molecular Weight : 157.16 g/mol
  • Key Differences :
    • Fluorine substituents replace chlorine atoms, reducing molecular weight and altering electronic properties due to fluorine’s higher electronegativity.
    • Physical Properties : Boiling point = 186.1°C; density = 1.163 g/cm³ .
    • Biological Relevance : Fluorinated analogs are often explored for improved metabolic stability and blood-brain barrier penetration in CNS-targeting drugs.
(R)-1-(3-Chlorophenyl)ethylamine
  • Molecular Formula : C₈H₁₀ClN
  • Molecular Weight : 155.63 g/mol
  • Key Differences: Single chlorine atom at the 3-position instead of 3,4-dichloro substitution.

Backbone-Modified Analogs

2-(3,4-Dichlorophenyl)ethanamine
  • Molecular Formula : C₈H₉Cl₂N (same as target compound)
  • Key Differences :
    • Structural isomerism: The amine group is on the ethyl chain instead of a methyl branch.
    • Lacks chiral center, leading to different stereochemical interactions in biological systems .
(R)-1-(3,4-Dichlorophenyl)propan-1-amine hydrochloride
  • Molecular Formula : C₉H₁₁Cl₂N (with an additional methyl group)
  • Molecular Weight : 224.10 g/mol

Pharmacologically Active Derivatives

UMB82 (Sigma Receptor Agonist)
  • Structure : 2-(3,4-Dichlorophenyl)-N-ethyl-N-(2-piperidin-1-ylethyl)ethanamine oxalate.
  • Key Differences :
    • Incorporates a piperidine-ethylamine moiety, enhancing σ-receptor binding.
    • Demonstrated antidepressant-like effects in mice via σ-receptor agonism, highlighting the importance of the dichlorophenyl group in receptor interaction .
BTdCPU (Urea Derivative)
  • Structure : 1-(Benzo[d][1,2,3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea.
  • Key Differences :
    • Urea linkage replaces the ethanamine group, shifting activity from receptor binding to enzyme inhibition (e.g., growth inhibition in pathogens) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application
(R)-1-(3,4-Dichlorophenyl)ethanamine C₈H₉Cl₂N 190.07 3,4-Cl, R-configuration Pharmaceutical intermediate
(R)-1-(3,4-Difluorophenyl)ethanamine C₈H₉F₂N 157.16 3,4-F CNS drug candidate
(R)-1-(3-Chlorophenyl)ethylamine C₈H₁₀ClN 155.63 3-Cl Receptor binding studies
UMB82 C₁₆H₂₁Cl₂N₃O₄ 390.26 Piperidine-ethylamine, 3,4-Cl σ-receptor agonist (antidepressant)
2-(3,4-Dichlorophenyl)ethanamine C₈H₉Cl₂N 190.07 Ethylamine backbone Structural isomer; unknown activity

Key Research Findings

Impact of Halogen Substitution :

  • The 3,4-dichloro substitution in this compound enhances lipophilicity and electron-withdrawing effects, critical for σ-receptor binding . Fluorinated analogs (e.g., 3,4-difluoro) exhibit reduced molecular weight but may compromise receptor affinity due to smaller atomic size .

Stereochemical Influence :

  • The R-configuration in the target compound is essential for enantioselective interactions. For example, UMB82’s antidepressant activity depends on precise spatial arrangement of the dichlorophenyl and amine groups .

Backbone Modifications :

  • Extending the carbon chain (e.g., propan-1-amine) increases lipophilicity but may reduce solubility, necessitating salt forms (e.g., hydrochloride) for improved bioavailability .

Preparation Methods

Mandelic Acid-Mediated Resolution

The most widely documented method involves resolving racemic 1-(2,4-dichlorophenyl)ethanamine using (S)-mandelic acid as a chiral resolving agent. This process exploits differential solubility between diastereomeric salts:

  • Procedure :

    • Racemic amine (50 g, 264.5 mmol) is dissolved in a 3:2 isopropyl alcohol/ethanol mixture (500 mL) at 60°C.

    • (S)-Mandelic acid (40.2 g, 264.5 mmol) is added, forming a clear solution.

    • Cooling to 30°C over 2 hours induces crystallization of the (R)-amine–(S)-mandelate salt.

    • Filtration and recrystallization yield enantiomerically pure salt, which is basified with NaOH (4 N) to free the (R)-amine.

  • Performance Metrics :

    • Yield : 40% (7.5 g from 12.0 g salt).

    • Purity : >99% by HPLC (Chiralpak IA column, hexane/isopropanol 90:10).

Asymmetric Reduction of Prochiral Ketones

Catalytic Hydrogenation

Industrial-scale synthesis employs asymmetric hydrogenation of 1-(2,4-dichlorophenyl)ethanone using chiral catalysts:

  • Catalyst System :

    • Ru-(S)-BINAP complex (0.1 mol%) in methanol under 50 bar H₂ at 50°C.

  • Reaction Outcomes :

    • Conversion : >99%.

    • Enantiomeric Excess (ee) : 98.5% (R)-isomer.

    • Turnover Number (TON) : 9,900.

Borohydride Reduction with Chiral Ligands

Sodium borohydride modified with (R)-Me-CBS oxazaborolidine enables stereoselective reduction:

  • Protocol :

    • 1-(2,4-Dichlorophenyl)ethanone (10 g, 49 mmol) in THF at -20°C.

    • Add (R)-Me-CBS reagent (0.5 eq), followed by slow BH₃·THF addition.

    • Stir for 6 hours, quench with MeOH, and extract with CH₂Cl₂.

  • Results :

    • Yield : 72.9%.

    • ee : 95.2% (validated by polarimetry: [α]ᴅ²⁵ = +22.5° in MeOH).

Enzymatic Kinetic Resolution

Lipase-Catalyzed Acetylation

Pseudomonas fluorescens lipase (PFL) selectively acetylates the (S)-enantiomer, leaving (R)-amine unreacted:

  • Conditions :

    • Racemic amine (5 g), vinyl acetate (2 eq), PFL (50 mg) in MTBE at 30°C for 24 h.

  • Outcomes :

    • Conversion : 48% (S)-acetamide.

    • Residual (R)-amine ee : 96%.

Microwave-Assisted Synthesis

Q & A

Q. Q1. What are the recommended synthetic routes for (R)-1-(3,4-dichlorophenyl)ethanamine, and how is enantiomeric purity ensured?

A: The compound is typically synthesized via reductive amination of 3,4-dichlorophenylacetone using a chiral catalyst (e.g., Ru-BINAP complexes) to achieve the (R)-enantiomer . Enantiomeric purity (>95%) is validated via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry . Intermediate purification steps, such as recrystallization of the hydrochloride salt, are critical to minimize racemization .

Q. Q2. What analytical techniques are essential for characterizing this compound?

A: Standard methods include:

  • NMR (¹H/¹³C) to confirm structure and substituent positions.
  • Mass spectrometry (ESI-MS) for molecular weight verification.
  • HPLC with UV detection (λ~254 nm) for purity assessment (>95%) .
  • Elemental analysis for stoichiometric validation of salts (e.g., hydrochloride) .

Q. Q3. What safety protocols are required when handling this compound?

A: Key precautions include:

  • PPE : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of airborne particles.
  • Waste disposal : Segregate halogenated waste for professional treatment to avoid environmental contamination .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in bioactivity data caused by enantiomeric impurities?

A: Contradictions often arise from undetected (S)-enantiomer contamination. Mitigation strategies include:

  • Rigorous chiral chromatography to confirm enantiomeric excess (ee ≥98%) .
  • Dose-response assays with purified enantiomers to isolate stereospecific effects.
  • Molecular docking studies to correlate enantiomer structure with receptor binding .

Q. Q5. What methodologies are used to study the metabolic stability of this compound in biological systems?

A: Advanced approaches involve:

  • In vitro microsomal assays (e.g., liver S9 fractions) to identify phase I/II metabolites.
  • LC-HRMS for metabolite profiling and degradation pathway elucidation .
  • Isotopic labeling (e.g., ¹⁴C) to track environmental persistence in biodegradation studies .

Q. Q6. How does the compound’s stability vary under different storage conditions?

A: Stability studies show:

  • Short-term : Stable at -20°C in anhydrous conditions for ≥5 years .
  • Hydrolytic sensitivity : Degrades in aqueous buffers (pH <3 or >10), requiring lyophilization for long-term storage.
  • Light sensitivity : Amber vials are recommended to prevent photodegradation .

Q. Q7. What strategies optimize the compound’s solubility for in vivo studies?

A: Solubility challenges (common in dichlorophenyl derivatives) are addressed via:

  • Salt formation : Hydrochloride salts improve aqueous solubility .
  • Co-solvents : DMSO (≤5%) or cyclodextrin-based formulations for parenteral administration.
  • Nanoparticle encapsulation to enhance bioavailability .

Q. Q8. How can researchers validate the environmental impact of this compound?

A: Key assessments include:

  • Ames test for mutagenicity and Daphnia magna assays for ecotoxicity.
  • Soil/water half-life studies under simulated environmental conditions .
  • QSAR modeling to predict biodegradation pathways and persistent metabolites .

Data Interpretation & Methodological Pitfalls

Q. Q9. How should discrepancies in receptor binding affinity data be addressed?

A: Potential causes include:

  • Batch variability : Verify compound purity and salt form (e.g., free base vs. hydrochloride) .
  • Assay conditions : Standardize buffer pH, temperature, and incubation times.
  • Orthogonal assays : Use SPR (surface plasmon resonance) and radioligand binding to cross-validate results .

Q. Q10. What advanced techniques elucidate the compound’s mechanism of action in neurological studies?

A: Prioritize:

  • PET/SPECT imaging with radiolabeled analogs (e.g., ¹¹C/¹⁸F) for in vivo target engagement.
  • Knockout models to confirm receptor specificity.
  • Transcriptomic profiling (RNA-seq) to identify downstream signaling pathways .

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